CAY10669

Description

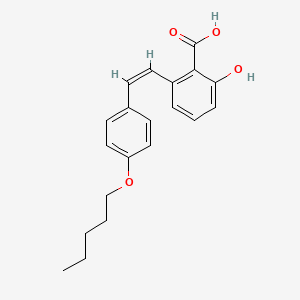

(Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid is a synthetic derivative of anacardic acid, a natural compound found in cashew nut shell liquid (). Structurally, it consists of a salicylic acid core (2-hydroxybenzoic acid) modified at the C6 position with a (Z)-styryl group bearing a pentyloxy substituent on the aromatic ring. This compound was initially investigated for its inhibitory activity against histone acetyltransferases (HATs), particularly PCAF (p300/CBP-associated factor), which plays a role in epigenetic regulation (). However, its IC50 value against KAT2B (PCAF) was reported as 662,000 nM, indicating relatively low potency in vitro ().

Propriétés

IUPAC Name |

2-hydroxy-6-[(Z)-2-(4-pentoxyphenyl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-2-3-4-14-24-17-12-9-15(10-13-17)8-11-16-6-5-7-18(21)19(16)20(22)23/h5-13,21H,2-4,14H2,1H3,(H,22,23)/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTUSBQKQHUSQE-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)/C=C\C2=C(C(=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du CAY10669 implique la dérivatisation de l'acide anacardique. La voie de synthèse spécifique et les conditions de réaction sont propriétaires et non divulguées publiquement en détail.

Méthodes de production industrielle : Les méthodes de production industrielle du this compound ne sont pas largement documentées. En général, ces composés sont produits dans des laboratoires de synthèse chimique spécialisés sous conditions contrôlées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le CAY10669 subit principalement des réactions typiques des composés phénoliques et des acides carboxyliques. Il s'agit notamment de :

Oxydation : Le groupe hydroxyle phénolique peut être oxydé pour former des quinones.

Réduction : Le groupe acide carboxylique peut être réduit pour former des alcools.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Conditions impliquant des électrophiles tels que les halogènes ou les agents de nitration.

Principaux produits :

Oxydation : Formation de quinones.

Réduction : Formation d'alcools.

Substitution : Formation de composés aromatiques substitués.

Applications De Recherche Scientifique

Le CAY10669 a plusieurs applications en recherche scientifique, en particulier dans les domaines de l'épigénétique et de la recherche sur le cancer :

Épigénétique : Il est utilisé pour étudier le rôle des histone acétyltransférases dans l'expression génique et le remodelage de la chromatine.

Recherche sur le cancer : Le this compound est utilisé pour étudier le potentiel des inhibiteurs de l'histone acétyltransférase comme agents thérapeutiques pour le traitement du cancer.

Biologie : Il est utilisé dans des études impliquant la différenciation et la prolifération cellulaire.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant l'activité de l'histone acétyltransférase PCAF. Cette enzyme est impliquée dans l'acétylation des protéines histones, ce qui joue un rôle crucial dans la régulation de l'expression génique. En inhibant le PCAF, le this compound réduit l'acétylation de l'histone H4, ce qui entraîne des changements dans la structure de la chromatine et l'expression génique . La cible moléculaire du this compound est le site actif de l'enzyme PCAF, où il se lie et empêche le transfert de groupes acétyle aux protéines histones .

Mécanisme D'action

CAY10669 exerts its effects by inhibiting the activity of the histone acetyltransferase PCAF. This enzyme is involved in the acetylation of histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting PCAF, this compound reduces the acetylation of histone H4, leading to changes in chromatin structure and gene expression . The molecular target of this compound is the active site of the PCAF enzyme, where it binds and prevents the transfer of acetyl groups to histone proteins .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is structurally and functionally related to several benzoic acid derivatives, particularly those with hydroxyl and alkyl/alkenyl substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Key Findings from Comparative Analysis

Structural Impact on Enzyme Inhibition The styryl group in (Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid introduces rigidity and aromaticity, which may hinder deep penetration into enzyme active sites compared to flexible alkenyl chains in anacardic acid derivatives. This could explain its lower potency against PCAF (IC50 = 662,000 nM vs. sub-micromolar activities of other derivatives) . In contrast, long alkenyl chains (e.g., in Knema laurina’s Compound 5) enable stronger hydrophobic interactions with acetylcholinesterase (AChE), achieving nanomolar-level inhibition (IC50 = 0.573 μM) .

Biological Activity Profiles Anacardic acid derivatives exhibit dual activity (e.g., PCAF inhibition and antimicrobial effects), whereas (Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid has only been documented for PCAF inhibition .

Physicochemical Properties The pentyloxy-styryl group may improve cell permeability compared to H3-CoA-20, a bisubstrate inhibitor with reported permeability issues . Natural anacardic acids with long alkenyl chains (C15–C17) exhibit higher lipophilicity, enhancing membrane penetration and bioactivity in antimicrobial assays .

Compounds like Knema laurina’s derivatives demonstrate that chain length and unsaturation are critical for high AChE inhibition, suggesting structure-activity relationships (SAR) are target-dependent .

Activité Biologique

(Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid, also known as CAY10669, is a synthetic compound notable for its biological activities, particularly its role as an inhibitor of histone acetyltransferase PCAF (p300/CREB-binding protein-associated factor). This compound is part of a broader category of benzoic acid derivatives that have garnered attention in the fields of epigenetics and cancer research due to their potential therapeutic applications.

- Molecular Formula : C20H22O4

- Molecular Weight : 326.39 g/mol

- Solubility : Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, indicating good absorption and distribution characteristics in biological systems.

This compound primarily acts as an inhibitor of the PCAF enzyme. The inhibition mechanism involves binding to the enzyme, which subsequently affects histone acetylation pathways crucial for gene expression regulation. The compound has an IC50 value of approximately 662 μM, demonstrating its potency in inhibiting PCAF activity.

1. Histone Acetylation Inhibition

This compound has been shown to dose-dependently inhibit histone H4 acetylation in HepG2 cells at concentrations ranging from 30 to 60 μM. This inhibition suggests a significant role in modulating gene expression through epigenetic mechanisms.

2. Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects in zebrafish embryos. This finding highlights its potential impact on developmental processes and raises questions about its safety profile for therapeutic use.

3. Transgene Expression

In CHO-K1 cells, this compound has been reported to enhance transgene expression, suggesting its utility in gene therapy applications where increased gene expression is desired.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Histone Acetylation | Inhibition in HepG2 cells (30-60 μM) | |

| Cytotoxicity | Induced cytotoxic effects in zebrafish embryos | |

| Transgene Expression | Enhanced expression in CHO-K1 cells | |

| Epigenetic Modulation | Inhibits PCAF leading to altered gene expression |

Case Study: Epigenetic Research

In a study exploring the role of histone acetyltransferases in cancer biology, this compound was utilized to assess the effects of PCAF inhibition on tumor cell proliferation. The results indicated that inhibiting PCAF activity could lead to reduced cell viability and altered cell cycle progression, emphasizing the compound's potential as a therapeutic agent in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its solubility in organic solvents commonly used in biological assays. However, further studies are required to fully characterize its metabolic pathways and excretion routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.